Lipophilicity Control: XLogP3 Comparison with a Linear Alkenyl Amide Analog
The target compound's cyclopropane ring contributes to a significantly lower predicted lipophilicity compared to an analog with a linear alkenyl amide chain. Specifically, its computed XLogP3 of 0.2 [1] indicates a 1.2-unit reduction in lipophilicity versus N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hex-5-ynamide, which has a predicted XLogP3 of approximately 1.4 . This shift can be critical for optimizing solubility and reducing non-specific binding in biological assays.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.2 |
| Comparator Or Baseline | N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)hex-5-ynamide; XLogP3 ≈ 1.4 |
| Quantified Difference | Approximately 1.2 log unit reduction in lipophilicity |
| Conditions | Computed by XLogP3 3.0 (PubChem). Values are predictive and not experimentally determined for both compounds. |
Why This Matters
A lower XLogP3 value is a key selection criterion for researchers prioritizing aqueous solubility and a reduced risk of lipophilicity-driven off-target pharmacology, guiding procurement toward this scaffold over more lipophilic analogs.
- [1] PubChem. (2026). Compound Summary for CID 26699626, n-(2-Oxo-2,3-dihydro-1h-benzo[d]imidazol-5-yl)cyclopropanecarboxamide. National Center for Biotechnology Information. View Source
